![molecular formula C12H15N3O2 B2464867 1-benzyl-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide CAS No. 1937220-23-9](/img/structure/B2464867.png)
1-benzyl-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide
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Overview
Description
1-benzyl-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide (BHOPC) is an organic compound that has been used in a variety of scientific research applications. BHOPC is a member of the pyrrolidine family of compounds, which are characterized by their five-membered ring structures. BHOPC is a versatile compound with a wide range of applications in the fields of organic chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Antioxidant Activity
Derivatives of 5-oxopyrrolidine-3-carboxylic acid, which is structurally similar to 1-benzyl-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide, have been found to exhibit antioxidant activity . They can act as potent antioxidants, scavenging harmful free radicals and reducing oxidative stress in biological systems .
Neuroprotective Effects
1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives have been investigated for their protective activities against N-methyl-d-aspartic acid (NMDA)-induced cytotoxicity . This suggests potential applications in neuroprotection and the treatment of neurodegenerative disorders.
Antiviral Activity
Indole derivatives, which share a similar heterocyclic structure with 1-benzyl-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide, have been found to possess antiviral activity . They could potentially be used in the development of new antiviral drugs .
Anti-inflammatory Activity
Indole derivatives have also been found to exhibit anti-inflammatory activity . This suggests that 1-benzyl-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide could potentially be used in the treatment of inflammatory conditions .
Anticancer Activity
Indole derivatives have shown anticancer activity . This suggests that 1-benzyl-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide could potentially be used in cancer treatment .
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial activity . This suggests that 1-benzyl-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide could potentially be used in the treatment of bacterial and fungal infections .
Mechanism of Action
Target of Action
The primary target of 1-benzyl-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide is the NR2B-NMDA receptor . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It plays a key role in synaptic plasticity and memory function.
Mode of Action
1-benzyl-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide interacts with the NR2B-NMDA receptor, attenuating Ca2+ influx and suppressing the upregulation induced by NMDA . This interaction is believed to be responsible for the compound’s neuroprotective activities .
Biochemical Pathways
The compound affects the N-methyl-D-aspartic acid (NMDA)-induced cytotoxicity pathway . By interacting with the NR2B-NMDA receptor, it can modulate the pathway and exert neuroprotective effects .
Result of Action
The compound’s action results in neuroprotective effects . In particular, it has been found to significantly improve learning and memory in vivo . These effects are likely due to its interaction with the NR2B-NMDA receptor and its impact on the NMDA-induced cytotoxicity pathway .
properties
IUPAC Name |
1-benzyl-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c13-12(14-17)10-6-11(16)15(8-10)7-9-4-2-1-3-5-9/h1-5,10,17H,6-8H2,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTXDUUVMWZNCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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